molecular formula C13H10N2O7S B174420 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid CAS No. 131971-24-9

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Cat. No.: B174420
CAS No.: 131971-24-9
M. Wt: 338.29 g/mol
InChI Key: KJEWEPKDQIOROF-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is an organic compound that features both a benzenesulfonylamino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration of a suitable precursor, followed by sulfonylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The nitro and sulfonylamino groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrobenzenesulfonic acid
  • 2-Amino-4-hydroxybenzoic acid
  • 4-Nitrobenzenesulfonamide

Uniqueness

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both a nitro group and a sulfonylamino group, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWEPKDQIOROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396151
Record name 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131971-24-9
Record name 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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